molecular formula C18H24N2O B279456 N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine

N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine

Cat. No. B279456
M. Wt: 284.4 g/mol
InChI Key: PXFPPSQMDIZPCU-UHFFFAOYSA-N
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Description

N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MNPA is a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and reward. In

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine receptor function. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward, and dysregulation of dopamine signaling has been implicated in several neuropsychiatric disorders, including addiction and depression. N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine has been shown to selectively activate dopamine D3 receptors in vitro and in vivo, making it a useful tool for studying the role of these receptors in dopamine signaling and behavior.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine involves binding to and activating dopamine D3 receptors, which are located primarily in the mesolimbic system of the brain. Activation of these receptors leads to an increase in dopamine release, which can enhance motivation and reward-seeking behavior. N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine has been shown to have high selectivity for dopamine D3 receptors over other dopamine receptor subtypes, which makes it a valuable tool for studying the specific role of these receptors in behavior.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine can produce a range of biochemical and physiological effects in the brain, including increased dopamine release, increased c-Fos expression (a marker of neuronal activation), and altered gene expression patterns. These effects are consistent with the activation of dopamine D3 receptors, and suggest that N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine may be a useful tool for studying the role of these receptors in various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptor subtypes, which can be important for understanding the specific role of these receptors in behavior. However, one limitation of using N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine. One area of interest is the potential therapeutic applications of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine in neuropsychiatric disorders, particularly those involving dysregulation of dopamine signaling. Another area of interest is the development of new compounds based on the structure of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine, which could have improved selectivity and efficacy for dopamine D3 receptors. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine, as well as its potential off-target effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine involves several steps, starting with the reaction of 2-methoxy-1-naphthaldehyde with piperidine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the amine product, N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine. The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine has been optimized to improve yield and purity, and several variations of the reaction conditions have been reported in the literature.

properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C18H24N2O/c1-21-18-7-6-15-4-2-3-5-16(15)17(18)13-20-12-14-8-10-19-11-9-14/h2-7,14,19-20H,8-13H2,1H3

InChI Key

PXFPPSQMDIZPCU-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3

Origin of Product

United States

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